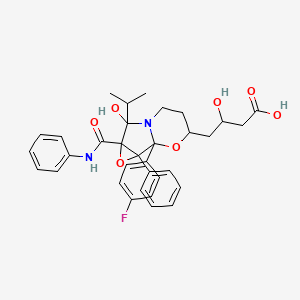

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows stringent regulatory standards, including those set by the United States Pharmacopeia (USP), European Medicines Agency (EMA), Japanese Pharmacopeia (JP), and British Pharmacopeia (BP). The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the compound’s purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its role in the stability and efficacy of Atorvastatin formulations.

Industry: Utilized in the quality control and regulatory compliance of pharmaceutical products.

Wirkmechanismus

The mechanism of action of Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity involves its interaction with specific molecular targets and pathways. As a degradation product of Atorvastatin, it may influence the drug’s stability and efficacy by interacting with enzymes and receptors involved in cholesterol metabolism . The exact molecular targets and pathways are still under investigation, but it is believed to affect the same pathways as Atorvastatin, including the inhibition of HMG-CoA reductase .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoro Atorvastatin (Sodium Salt)

- Atorvastatin Desfluoro Diol Ester Impurity

- (3R,5R)-Atorvastatin Amide

- Atorvastatin Diepoxide

Uniqueness

Atorvastatin Cyclic Sodium Salt (Fluorophenyl) Impurity is unique due to its cyclic structure and the presence of the fluorophenyl group, which imparts distinct chemical and physical properties. These features make it a valuable reference standard for analytical and regulatory purposes .

Biologische Aktivität

Atorvastatin, a widely used statin for lowering cholesterol, has several impurities that can affect its biological activity. One such impurity is the Atorvastatin Cyclic Sodium Salt (Fluorophenyl) , which has garnered attention due to its potential impact on the drug's efficacy and safety profile. This article delves into the biological activity of this specific impurity, supported by data tables, case studies, and detailed research findings.

The Atorvastatin Cyclic Sodium Salt (Fluorophenyl) impurity is characterized by the following chemical properties:

- Molecular Formula : C33H34F N2 O7 . Na

- Molecular Weight : 612.62 g/mol

- CAS Number : 1315629-79-8

These properties are essential for understanding how this impurity interacts with biological systems and its potential effects on pharmacokinetics and pharmacodynamics.

Atorvastatin primarily functions as an HMG-CoA reductase inhibitor, reducing cholesterol synthesis in the liver. The presence of impurities like the Fluorophenyl variant can alter this mechanism through various pathways:

- Altered Binding Affinity : Impurities may compete with atorvastatin for binding sites on HMG-CoA reductase, potentially decreasing its efficacy.

- Metabolic Pathways : The impurity may be metabolized differently than atorvastatin, leading to variations in pharmacokinetics.

Pharmacokinetics

Research indicates that atorvastatin and its impurities exhibit variable absorption and distribution profiles. A study reported that atorvastatin's mean plasma concentration ranged from 1.98 to 28.8 ng/mL after oral administration, highlighting significant inter-individual variability in drug response .

Isolation and Identification

A study focusing on the isolation of degradation products of atorvastatin identified unknown impurities during forced degradation studies using high-performance liquid chromatography (HPLC). The this compound was detected at concentrations ranging from 0.05% to 0.2% . This highlights the need for rigorous quality control measures in pharmaceutical formulations.

Spectroscopic Analysis

Various spectroscopic techniques have been employed to analyze atorvastatin impurities:

- Mass Spectrometry (MS) : Used to identify and quantify impurities at low concentrations, with detection limits reported between 21.5–70.8 ng/mL .

- Nuclear Magnetic Resonance (NMR) : Provides structural information about impurities, confirming their identity .

Clinical Implications

In clinical settings, the presence of atorvastatin impurities can lead to adverse effects or reduced therapeutic efficacy. For instance, a pilot bioequivalence study demonstrated that variations in atorvastatin formulations could significantly impact patient outcomes due to differing impurity profiles .

Toxicological Findings

Toxicological studies on atorvastatin and its impurities suggest acceptable risk levels for human use; however, concerns remain regarding potential embryotoxic effects observed in animal studies . These findings emphasize the importance of continuous monitoring of drug formulations for safety.

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C33H34F N2 O7 . Na |

| Molecular Weight | 612.62 g/mol |

| CAS Number | 1315629-79-8 |

| Detection Limit (MS) | 21.5–70.8 ng/mL |

| Plasma Concentration Range | 1.98–28.8 ng/mL |

| Toxicological Concerns | Embryotoxicity in animal studies |

Eigenschaften

IUPAC Name |

4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7/c1-21(2)32(41)31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)33(23-13-15-24(34)16-14-23)36(32)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZMCOIMLLJPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)O)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.